

Tris(trimethylsilyl)phosphine: A Technical Guide to its Application as a P³⁻ Synthon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl)phosphine*

Cat. No.: *B101741*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a highly versatile and valuable reagent in modern organophosphorus chemistry. It serves as a practical and safer, liquid-phase synthetic equivalent—or "synthon"—for the phosphide ion (P³⁻), offering a more manageable alternative to the highly toxic and difficult-to-handle phosphine (PH₃) gas.^{[1][2]} The reactivity of P(SiMe₃)₃ is defined by its weak, polar Si-P bonds, which readily undergo cleavage upon reaction with a wide range of electrophiles. This reactivity allows for the straightforward introduction of a phosphorus atom into organic molecules and inorganic complexes, making it an indispensable tool in the synthesis of novel phosphine ligands, functional materials, metal phosphide nanoparticles, and complex molecules relevant to drug discovery.^{[1][3][4]} This guide provides an in-depth overview of its properties, synthesis, handling, and key applications, complete with quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

Tris(trimethylsilyl)phosphine is a colorless to light yellow liquid that is highly sensitive to air and moisture.^{[1][5]} Its key physical and spectroscopic properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	$C_9H_{27}PSi_3$	[5]
Molecular Weight	250.54 g/mol	[5] [6]
Appearance	Colorless to light yellow liquid	[1] [5]
Melting Point	24 °C	[1] [5] [6]
Boiling Point	243–244 °C	[1] [5] [6]
Density	0.863 g/mL at 25 °C	[1] [5] [6]
Refractive Index (n^{20}/D)	1.501–1.503	[1] [5]
^{31}P NMR (in DME)	δ -251 ppm	[7]
1H NMR (in DME)	δ 0.30 ppm (doublet, $^3J(P,H) = 4.4$ Hz)	[7]
Solubility	Soluble in pentane, hexanes, benzene, toluene, DME, THF	[1] [5]
Water Solubility	Insoluble, reacts violently	[5] [6]

Synthesis of Tris(trimethylsilyl)phosphine

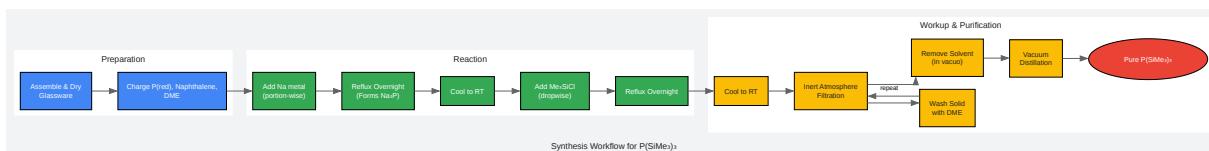
The synthesis of $P(SiMe_3)_3$ requires strict anaerobic and anhydrous conditions, typically employing Schlenk line or glovebox techniques.[\[2\]](#)[\[8\]](#) Several methods have been reported, with varying yields and safety considerations.[\[1\]](#)[\[5\]](#)

Reaction	Reagents	Yield	Reference(s)
From White/Red Phosphorus	P_4 , Na/K alloy, Me_3SiCl in DME	75%	[1] [5]
From Phosphine Gas	PH_3 , Me_3SiOTf , Tertiary Amine in Et_2O	90%	[1] [5]
From Phosphorus Trichloride	PCl_3 , Mg, Me_3SiCl	62%	[1] [5]

Detailed Experimental Protocol: Synthesis from Red Phosphorus

This procedure, adapted from established methods, is one of the most common for laboratory-scale synthesis.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Caution: This synthesis involves pyrophoric, air-sensitive, and toxic materials. It must be performed by trained personnel using appropriate inert atmosphere techniques in a well-ventilated fume hood. Sodium-potassium alloy (NaK) reacts violently with water and can ignite spontaneously in air.

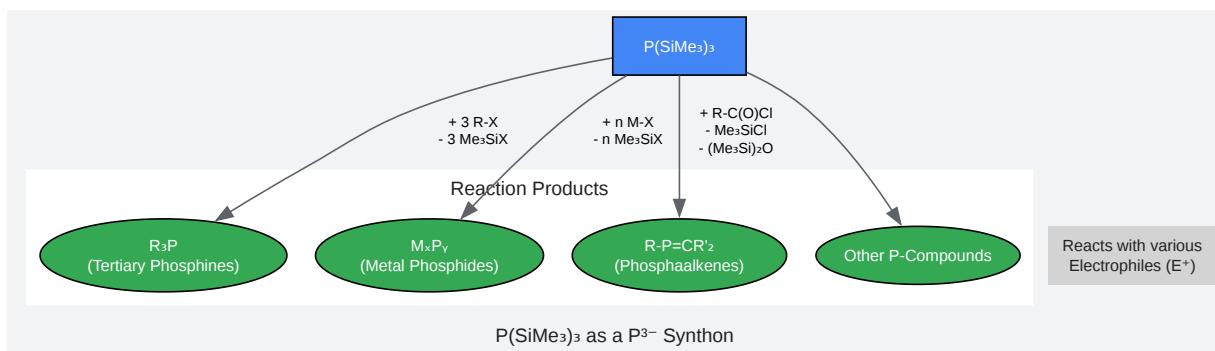

Materials:

- Red Phosphorus (P_red)
- Sodium metal (Na)
- Naphthalene (electron carrier)
- 1,2-Dimethoxyethane (DME), anhydrous
- Trimethylsilyl chloride (Me₃SiCl), freshly distilled
- Anhydrous pentane

Procedure:

- **Apparatus Setup:** A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is rigorously dried by heating under a high vacuum and subsequently filled with dry argon.
- **Formation of Sodium Phosphide:** The flask is charged with red phosphorus, naphthalene, and 1 L of anhydrous DME. The mixture is stirred to form a suspension. Freshly cut sodium metal is added portion-wise over 2-3 hours while maintaining a gentle reflux.[\[2\]](#) The reaction is then heated to reflux (approx. 100 °C) and stirred vigorously overnight (≥16 hours). During this time, the suspension will turn from red to a dark black color as sodium phosphide is formed *in situ*.[\[2\]](#)

- **Silylation:** The reaction mixture is cooled to room temperature. Freshly distilled trimethylsilyl chloride is added to the dropping funnel via cannula transfer. The Me_3SiCl is then added dropwise to the vigorously stirred sodium phosphide suspension over 2-3 hours. An exothermic reaction occurs, and the color of the suspension changes from black to a light gray.[2]
- **Reaction Completion and Workup:** After the addition is complete, the mixture is heated to reflux overnight to ensure the reaction goes to completion.[2]
- **Filtration:** After cooling to room temperature, the gray suspension containing NaCl precipitate is filtered under an inert atmosphere using a Schlenk filter cannula or a filter frit into another dry, argon-flushed flask. The solid residue is washed with several portions of anhydrous DME to extract all the product.[2]
- **Isolation and Purification:** The solvent (DME) and any other volatile materials are removed from the combined filtrate under reduced pressure. This step can take a significant amount of time. The resulting crude product is then purified by vacuum distillation to yield **tris(trimethylsilyl)phosphine** as a colorless liquid.[1][2] The typical yield is between 60% and 80%. [2]



[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for $\text{P}(\text{SiMe}_3)_3$.

The P³⁻ Synthon Concept

The utility of P(SiMe₃)₃ stems from its function as a "P³⁻ synthon". In this role, the P(SiMe₃)₃ molecule delivers a naked phosphorus atom to an electrophilic substrate. The trimethylsilyl groups act as leaving groups, typically forming a stable silyl halide (e.g., Me₃SiCl) or other silyl derivatives. This process allows for the formation of one, two, or three new bonds to the phosphorus atom, effectively transferring the P atom from a stable liquid source to the target molecule.

[Click to download full resolution via product page](#)

Caption: P(SiMe₃)₃ as a P³⁻ Synthon.

Applications in Synthesis

Synthesis of Substituted Phosphines via P-C Bond Formation

A primary application of P(SiMe₃)₃ is the synthesis of tertiary phosphines (R₃P) through reaction with alkyl or aryl halides. This method avoids the use of often pyrophoric secondary phosphines (R₂PH) or alkali metal phosphides (R₂PM).

Experimental Protocol: Synthesis of a Tertiary Phosphine

- Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with $\text{P}(\text{SiMe}_3)_3$ (1.0 eq) and dissolved in an anhydrous solvent such as THF or toluene under an argon atmosphere.
- Reaction: The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C). The alkyl halide (e.g., R-Br , 3.0 eq) is added dropwise via syringe.
- Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by ^{31}P NMR spectroscopy (disappearance of the signal at -251 ppm and appearance of a new signal for R_3P).
- Workup: The reaction is quenched by the addition of methanol to react with any remaining $\text{P}(\text{SiMe}_3)_3$ or silyl-phosphine intermediates. The solvent is removed in *vacuo*, and the resulting crude product is purified by column chromatography or distillation to yield the tertiary phosphine.

Synthesis of Metal Phosphide Nanoparticles

$\text{P}(\text{SiMe}_3)_3$ is a key precursor for the low-temperature synthesis of high-quality transition metal phosphide (TMP) nanoparticles, which have applications in catalysis and electronics.[3][4][9] The reaction involves the phosphidation of a metal salt or complex.

Experimental Protocol: Synthesis of Ruthenium Phosphide (RuP) Nanoparticles[9]

- Setup: In a glovebox, a solution of the metal precursor, such as $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.5 eq), is prepared in an anhydrous solvent like dichloromethane (CH_2Cl_2) in a Schlenk-compatible vial.
- Reaction: **Tris(trimethylsilyl)phosphine** (1.0 eq) is added to the stirred solution at room temperature (or slightly elevated, e.g., 35 °C). The reaction progress can be monitored by a color change and by ^{31}P NMR, which shows the consumption of $\text{P}(\text{SiMe}_3)_3$ and the formation of the byproduct Me_3SiCl .
- Growth and Isolation: The reaction is stirred for a set period (e.g., 24 hours) to allow for nanoparticle nucleation and growth.

- Purification: The resulting nanoparticle suspension is centrifuged, the supernatant is discarded, and the black solid is washed multiple times with an anhydrous solvent (e.g., pentane) to remove soluble byproducts. The purified nanoparticles are then dried under vacuum.

Synthesis of Low-Coordinate Phosphorus Compounds

$\text{P}(\text{SiMe}_3)_3$ can be used to synthesize compounds with phosphorus in a low coordination state, such as phosphaalkenes ($\text{P}=\text{C}$) and phosphaalkynes ($\text{P}\equiv\text{C}$). For example, reaction with acyl chlorides can yield phosphaalkynes after elimination of hexamethyldisiloxane.^[6]

Reaction Scheme: Formation of a Phosphaalkyne^[6]

This transformation provides access to unique building blocks for organophosphorus chemistry. The reaction proceeds through a transient phosphaalkene intermediate which then undergoes a^[1]^[6]-silyl shift and subsequent elimination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIS(TRIMETHYLSILYL)PHOSPHINE | 15573-38-3 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Tris(trimethylsilyl)phosphine: A Technical Guide to its Application as a P³⁻ Synthon]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101741#tris-trimethylsilyl-phosphine-as-a-p-synthon>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com